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Compound of Interest

Compound Name:
2-Chloro-1,3-thiazole-5-

carbaldehyde oxime

CAS No.: 303987-38-4

Cat. No.: B2513632

Get Quote

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

cornerstone of medicinal chemistry.[1][2] Its presence in a multitude of clinically approved

drugs, such as the antibiotic Penicillin and the antiretroviral Ritonavir, underscores its status as

a "privileged scaffold."[3][4] Thiazole derivatives exhibit a vast spectrum of biological activities,

including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[2][5] This

versatility stems from the ring's unique electronic properties and its ability to engage in various

non-covalent interactions with biological targets.[1]

When the thiazole core is functionalized with an oxime group (-CH=NOH), a new layer of

chemical reactivity and potential biological function is introduced. Oximes are not merely

protecting groups for aldehydes and ketones; they are versatile synthetic intermediates and

possess intrinsic bioactivity.[6][7] For instance, certain oximes are potent reactivators of

acetylcholinesterase (AChE), an enzyme critical in neurotransmission, making them relevant in

the treatment of organophosphate poisoning.[6]

This guide provides a comprehensive technical overview of 2-Chloro-1,3-thiazole-5-
carbaldehyde oxime, a molecule that combines the therapeutic potential of the 2-
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chlorothiazole scaffold with the synthetic and biological versatility of the oxime functional group.

We will delve into its chemical identity, a robust two-step synthesis pathway with detailed

mechanistic insights, analytical characterization, and its potential applications for researchers in

drug discovery and chemical biology.

Compound Profile: Key Identifiers and
Physicochemical Properties
A precise understanding of a molecule begins with its fundamental properties. The data below

summarizes the key identifiers for 2-Chloro-1,3-thiazole-5-carbaldehyde oxime and its

immediate precursor.
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Property Value Source / Comment

IUPAC Name
(E)-2-chloro-1,3-thiazole-5-

carbaldehyde oxime

Standard nomenclature. The

(E)-isomer is typically the more

stable and predominant form.

Canonical SMILES String Clc1scc(C=NO)n1 Derived from the structure.

Molecular Formula C₄H₃ClN₂OS
Calculated from the atomic

composition.

Molecular Weight 162.60 g/mol
Calculated from the molecular

formula.

InChI
InChI=1S/C4H3ClN2OS/c5-4-

7-1-3(2-6-8)9-4/h1-2,8H
Standard InChI identifier.

InChIKey
ZLVBPHELJCVGBA-

UHFFFAOYSA-N
Hashed InChI identifier.

Precursor Aldehyde
2-Chloro-1,3-thiazole-5-

carbaldehyde

The immediate synthetic

precursor to the target oxime.

[8]

Precursor CAS Number 95453-58-0
CAS Registry Number for the

parent aldehyde.[8][9]

Precursor SMILES O=Cc1sccn1Cl
SMILES string for the parent

aldehyde.[10]

Synthesis and Mechanistic Insight
The synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde oxime is most efficiently achieved via

a two-step sequence starting from commercially available 2-chlorothiazole. This strategy

involves the initial formylation of the thiazole ring followed by a classical condensation reaction

to form the oxime.

Step 1: Directed Ortho-Metalation and Formylation of 2-
Chlorothiazole
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The first step involves the regioselective introduction of a carbaldehyde group at the C5

position of the thiazole ring. This is accomplished through a directed ortho-metalation (DoM)

reaction, a powerful tool in modern organic synthesis for functionalizing aromatic and

heteroaromatic rings.

Causality of Experimental Choices:

Reagent: n-Butyllithium (n-BuLi) is a strong organolithium base used to deprotonate the

most acidic proton on the thiazole ring. In 2-chlorothiazole, the C5 proton is the most

acidic due to the inductive electron-withdrawing effects of the adjacent sulfur atom and the

nitrogen atom in the ring.

Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). This is critical to

prevent side reactions, such as the degradation of the organolithium reagent or unwanted

nucleophilic attack on the chloro-substituent.

Electrophile: Ethyl formate is used as the formylating agent. The lithiated thiazole acts as a

potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate.

Quenching: The reaction is quenched with a saturated aqueous solution of ammonium

chloride (NH₄Cl). This protonates the intermediate alkoxide, leading to the formation of the

aldehyde upon workup, and neutralizes any remaining n-BuLi.

Step 2: Oximation of 2-Chloro-1,3-thiazole-5-
carbaldehyde
The second step is the conversion of the synthesized aldehyde to the target oxime. This is a

standard condensation reaction.[7]

Causality of Experimental Choices:

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is the source of the hydroxylamine

nucleophile.

Base: A mild base, such as sodium acetate or pyridine, is required to neutralize the HCl

salt of hydroxylamine, liberating the free hydroxylamine (NH₂OH) nucleophile in situ. This
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is essential for the reaction to proceed, as the protonated hydroxylammonium ion is not

nucleophilic.

Solvent: An alcoholic solvent like ethanol is typically used as it effectively dissolves both

the aldehyde and the hydroxylamine salt, facilitating the reaction.

The overall synthetic workflow is depicted below.
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Step 1: Formylation

Step 2: Oximation

2-Chlorothiazole

Lithiation

1. n-BuLi, THF, -78°C

Lithiated Intermediate

Formylation

2. Ethyl Formate

2-Chloro-1,3-thiazole-
5-carbaldehyde

3. NH4Cl quench

Condensation

NH2OH.HCl, NaOAc, EtOH

2-Chloro-1,3-thiazole-
5-carbaldehyde Oxime

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Chloro-1,3-thiazole-5-carbaldehyde Oxime.
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Spectroscopic and Analytical Characterization
Structural confirmation of the final product is achieved through a combination of standard

spectroscopic techniques. The transition from the precursor aldehyde to the oxime product is

marked by distinct changes in their respective spectra.

¹H NMR Spectroscopy: The most telling transformation will be observed in the proton NMR

spectrum. The characteristic singlet of the aldehyde proton (-CHO) in the precursor, typically

found far downfield around δ 9.96 ppm, will disappear completely.[11] In its place, a new

singlet corresponding to the oxime proton (-CH=NOH) will appear, usually in the range of δ

8.0-8.5 ppm. The proton on the thiazole ring (at the C4 position) will remain as a singlet,

likely around δ 8.2 ppm.[11] The hydroxyl proton (-NOH) signal may be broad and its

chemical shift can be variable, often appearing between δ 10.0-12.0 ppm.

¹³C NMR Spectroscopy: The carbon of the aldehyde group (C=O), which resonates around δ

180-190 ppm, will be replaced by the imine carbon (C=N) of the oxime, which typically

appears further upfield in the δ 145-155 ppm region.

Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching vibration of the aldehyde,

usually seen near 1700 cm⁻¹, will be absent in the product's spectrum. New bands

corresponding to the C=N stretch (approx. 1650 cm⁻¹) and a broad O-H stretch (approx.

3200-3400 cm⁻¹) from the oxime group will be present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the

molecular formula (C₄H₃ClN₂OS) by providing a highly accurate mass measurement of the

molecular ion.

Potential Applications and Biological Relevance
The strategic combination of the 2-chlorothiazole core and the oxime functional group makes 2-
Chloro-1,3-thiazole-5-carbaldehyde oxime a molecule of significant interest for drug

discovery and development.

Anticancer Potential: Thiazole-containing compounds are well-established as potent

anticancer agents.[1][5][12] They can be designed to inhibit various targets involved in

cancer progression. The introduction of the oxime and chloro-substituents provides
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additional vectors for modification to optimize binding affinity and selectivity for specific

kinases or other cancer-related enzymes.

Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs.[1]

The 2-chloro substitution can enhance lipophilicity and modulate electronic properties,

potentially leading to new agents with improved activity against resistant bacterial or fungal

strains.[4]

Enzyme Inhibition: As previously mentioned, oximes can act as inhibitors or reactivators of

enzymes like acetylcholinesterase.[6] This specific molecule could be explored as a starting

point for developing novel inhibitors for other enzyme classes where a well-placed hydrogen

bond donor and acceptor moiety is beneficial for binding.

Synthetic Building Block: Beyond its own potential bioactivity, this compound is a versatile

intermediate. The oxime group can be readily transformed into other functional groups, such

as nitriles or amines, allowing for the synthesis of a diverse library of more complex thiazole

derivatives for structure-activity relationship (SAR) studies.[6][13]

Thiazole Core Privileged Scaffold
Known Bioactivity

2-Chloro-1,3-thiazole-
5-carbaldehyde Oxime

Oxime Group H-Bond Donor/Acceptor
Synthetic Handle

Potential Applications Anticancer Agents Antimicrobial Drugs Enzyme Inhibitors Synthetic Intermediates

Click to download full resolution via product page

Caption: Logic diagram of the molecule's potential in drug discovery.

Experimental Protocols
The following protocols are provided as a general framework and should be adapted and

optimized based on laboratory conditions and scale. All operations should be performed in a

well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Protocol 1: Synthesis of 2-Chloro-1,3-thiazole-5-
carbaldehyde

Materials: 2-Chlorothiazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M

in hexanes), Ethyl formate, Saturated aqueous NH₄Cl, Ethyl acetate, Anhydrous sodium

sulfate, Hexanes.

Procedure:

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add 2-chlorothiazole (1.0 eq) and anhydrous THF

(approx. 12 mL per 1 g of 2-chlorothiazole).

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does

not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[11]

Maintaining the temperature at -78 °C, slowly add ethyl formate (1.1 eq) dropwise.

Continue stirring at this temperature for an additional hour.[11]

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution, allowing the

mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate.

Combine the organic layers, wash with water and then with saturated brine. Dry the

organic phase over anhydrous sodium sulfate.[11]

Filter and concentrate the solution under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford 2-

chloro-1,3-thiazole-5-carbaldehyde as a solid.[11]
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Protocol 2: Synthesis of 2-Chloro-1,3-thiazole-5-
carbaldehyde Oxime

Materials: 2-Chloro-1,3-thiazole-5-carbaldehyde, Hydroxylamine hydrochloride, Sodium

acetate, Ethanol, Deionized water.

Procedure:

In a round-bottom flask, dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq) in ethanol.

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium

acetate (1.5 eq) in a minimal amount of warm water.

Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde.

Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Slowly add cold deionized water to the mixture until a precipitate forms.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold water and then a small amount of cold ethanol.

Dry the product under vacuum to yield 2-chloro-1,3-thiazole-5-carbaldehyde oxime.

Further purification can be achieved by recrystallization if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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